molecular formula C13H24N2 B12682867 1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine CAS No. 94231-74-0

1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine

Cat. No.: B12682867
CAS No.: 94231-74-0
M. Wt: 208.34 g/mol
InChI Key: QFVOZAOPJOBVIT-UHFFFAOYSA-N
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Description

1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine is an organic compound with the molecular formula C13H24N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclohexylideneethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine typically involves the reaction of pyrrolidine derivatives with cyclohexylideneethyl halides under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Saturated analogs

    Substitution: N-substituted derivatives

Scientific Research Applications

1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyclohexylethyl)pyrrolidine-2-methylamine
  • 1-(2-Cyclohexylideneethyl)pyrrolidine-2-ethylamine
  • 1-(2-Cyclohexylideneethyl)pyrrolidine-2-amine

Uniqueness

1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

CAS No.

94231-74-0

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

[1-(2-cyclohexylideneethyl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C13H24N2/c14-11-13-7-4-9-15(13)10-8-12-5-2-1-3-6-12/h8,13H,1-7,9-11,14H2

InChI Key

QFVOZAOPJOBVIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CCN2CCCC2CN)CC1

Origin of Product

United States

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